2-Chloro-1-methyl-3-vinylbenzene
Overview
Description
2-Chloro-1-methyl-3-vinylbenzene is an organic compound with the molecular formula C9H9Cl. It is a derivative of benzene, featuring a chlorine atom, a methyl group, and a vinyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-methyl-3-vinylbenzene is the benzene ring . The benzene ring is a key component of many biological molecules and plays a crucial role in various biochemical reactions .
Mode of Action
The compound interacts with its target through a process known as Electrophilic Aromatic Substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the Electrophilic Aromatic Substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway can lead to the formation of various substituted benzene derivatives .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This can lead to changes in the molecular structure and potentially alter the function of the target molecule .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other substituents on the benzene ring can affect the compound’s reactivity . Additionally, the reaction conditions, such as temperature and the presence of a catalyst, can also influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-methyl-3-vinylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methyl-3-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation, or bromine (Br2) for halogenation.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-methoxy-1-methyl-3-vinylbenzene when using methoxide (CH3O-).
Oxidation: Products include 2-chloro-1-formyl-3-vinylbenzene or 2-chloro-1-carboxy-3-vinylbenzene.
Addition: Products include 2-chloro-1-methyl-3-ethylbenzene from hydrogenation or 2-chloro-1-methyl-3-dibromovinylbenzene from bromination.
Scientific Research Applications
2-Chloro-1-methyl-3-vinylbenzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-methyl-3-vinylbenzene
- 2-Chloro-1-methyl-4-vinylbenzene
- 2-Bromo-1-methyl-3-vinylbenzene
Uniqueness
2-Chloro-1-methyl-3-vinylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it undergoes. The presence of both electron-donating (methyl) and electron-withdrawing (chlorine) groups on the benzene ring creates a unique electronic environment, affecting its chemical behavior and making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-1-ethenyl-3-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-3-8-6-4-5-7(2)9(8)10/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEHLQDBPRRQFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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